5,6-dihydroxy-10-(4-methoxyphenyl)-2-phenyl-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroxy-10-(4-methoxyphenyl)-2-phenyl-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5,6-dihydroxy-10-(4-methoxyphenyl)-2-phenyl-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic compounds with aldehydes under acidic or basic conditions, followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases or interact with receptors involved in inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5,6-dihydroxy-10-(4-methoxyphenyl)-2-phenyl-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione include other chromene derivatives such as:
- 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)-4H-chromene-4-one
- 5-Hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of hydroxyl and methoxyphenyl groups, contributing to its distinct properties and potential uses .
Properties
Molecular Formula |
C25H18O7 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
5,6-dihydroxy-10-(4-methoxyphenyl)-2-phenyl-9,10-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C25H18O7/c1-30-15-9-7-13(8-10-15)16-11-19(27)32-25-20(16)24-21(22(28)23(25)29)17(26)12-18(31-24)14-5-3-2-4-6-14/h2-10,12,16,28-29H,11H2,1H3 |
InChI Key |
PDRHDYOOTFTDAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)OC3=C(C(=C4C(=O)C=C(OC4=C23)C5=CC=CC=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.